![molecular formula C14H18FN3O B5852160 N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B5852160.png)
N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide, commonly known as NCAH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of NCAH is not fully understood. However, it is believed that NCAH inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. NCAH also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication. This results in the inhibition of cell proliferation and ultimately leads to cell death. Moreover, NCAH has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This results in the reduction of inflammation and oxidative stress.
Biochemical and Physiological Effects:
NCAH has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. NCAH has also been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer. Moreover, NCAH has been found to reduce the levels of inflammatory mediators, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various inflammatory disorders. NCAH has also been found to possess antioxidant properties, which protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NCAH has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. Moreover, NCAH has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, there are some limitations associated with the use of NCAH in lab experiments. The solubility of NCAH in water is low, which can limit its application in aqueous solutions. Moreover, the toxicity of NCAH has not been fully evaluated, which can limit its application in animal studies.
Direcciones Futuras
There are several future directions for the research on NCAH. One potential direction is to investigate the efficacy of NCAH in combination with other chemotherapeutic agents for the treatment of cancer. Moreover, the potential of NCAH as a therapeutic agent for various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, can be further explored. The development of novel formulations of NCAH, such as liposomal or nanoparticle-based formulations, can also enhance its therapeutic efficacy. Furthermore, the evaluation of the toxicity of NCAH in animal studies can provide valuable insights into its safety profile.
Métodos De Síntesis
The synthesis of NCAH involves the reaction of cyclohexanone, hydrazine hydrate, and 4-fluoroaniline in the presence of glacial acetic acid and sodium acetate. The reaction proceeds via the formation of a hydrazone intermediate, which is then cyclized to form NCAH. The yield of NCAH obtained through this method is around 70%.
Aplicaciones Científicas De Investigación
NCAH has been extensively studied for its potential therapeutic applications. It has shown significant activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. NCAH has also been investigated for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Moreover, NCAH has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
N-(cyclohexylideneamino)-2-(4-fluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c15-11-6-8-12(9-7-11)16-10-14(19)18-17-13-4-2-1-3-5-13/h6-9,16H,1-5,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFGRPPKHIWYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)CNC2=CC=C(C=C2)F)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylideneamino)-2-(4-fluoroanilino)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

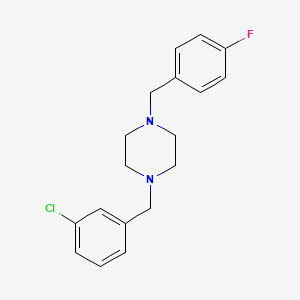
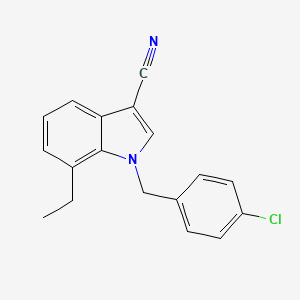
![3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)
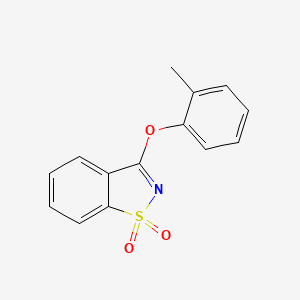
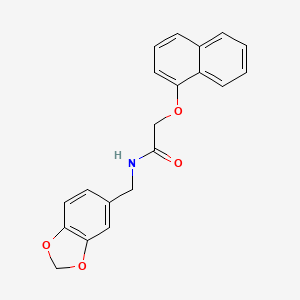
![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5852123.png)
methanone](/img/structure/B5852124.png)
![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5852134.png)
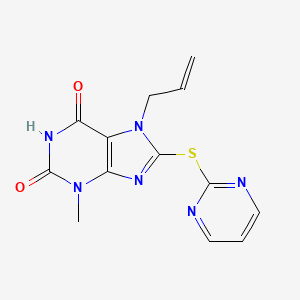
![3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5852149.png)
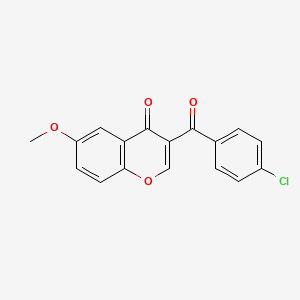
![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)